3-Fluoro-4-nitrobenzaldehyde oxime
Overview
Description
3-Fluoro-4-nitrobenzaldehyde oxime is a compound that belongs to the class of organic compounds known as o-fluorophenols . It is a derivative of fluorobenzaldehyde, which is a group of three constitutional isomers of fluorinated benzaldehyde . The 4-fluorobenzaldehyde isomer can be produced by a halogen-exchange reaction with 4-chlorobenzal
Scientific Research Applications
Synthesis Applications
- Synthesis of Novel Compounds : 3-Fluoro-4-nitrobenzaldehyde oxime serves as a starting compound in the synthesis of novel compounds. For instance, it has been used in the synthesis of diaryl- and arylnitrofuroxans, expanding the range of organic compounds available for various applications (Epishina, Ovchinnikov, & Makhova, 1997).
Chemical Analysis and Properties
- Quantum Chemical Calculations : Studies involving quantum chemical calculations of this compound have provided insights into its molecular geometry, vibrational frequencies, NMR chemical shifts, UV-vis spectra, and other properties. This research aids in understanding the compound's behavior and potential applications in various fields (Gökce & Bahçelī, 2011).
Reactions and Mechanisms
- Understanding Reaction Mechanisms : The compound's interaction with other chemicals, such as tetrabutylammonium fluoride, has been studied to understand its oxidation properties and reaction mechanisms. This knowledge contributes to the development of new synthetic methods and better understanding of organic chemistry reactions (Chung et al., 2006).
Crystallography
- Crystal Structure Analysis : Investigations into the crystal structure of derivatives like (E)-3-Nitrobenzaldehyde O-acetyloxime provide information on molecular arrangements, bonding, and interactions. This research is crucial for the development of new materials and understanding the fundamental properties of compounds (Brito-Arias, García-Báez, Toro, & Höpfl, 2004).
Radiopharmaceuticals
- Radiopharmaceutical Applications : Fluorine-18 labeled derivatives of nitrobenzaldehydes, which could include this compound, are synthesized for use as precursors in the production of radiopharmaceuticals for positron emission tomography (PET). This application is significant in the field of medical imaging and diagnostics (Orlovskaja et al., 2016).
properties
IUPAC Name |
(NE)-N-[(3-fluoro-4-nitrophenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c8-6-3-5(4-9-11)1-2-7(6)10(12)13/h1-4,11H/b9-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZZFSIOGCFDIU-RUDMXATFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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